2',5'-Dichloro-3'-fluorophenacyl bromide
Description
2',5'-Dichloro-3'-fluorophenacyl bromide (CAS No. 1804515-73-8) is a halogenated aromatic compound with the molecular formula C₈H₄BrCl₂FO and a molecular weight of 285.92 g/mol . Its IUPAC name is 2-bromo-1-(2,5-dichloro-3-fluorophenyl)ethanone, featuring a phenacyl bromide backbone substituted with chlorine atoms at the 2' and 5' positions, a fluorine atom at the 3' position, and a brominated acetyl group. This compound is primarily used in organic synthesis as an alkylating agent or precursor for fluorinated pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-bromo-1-(2,5-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSCRXOWEIMHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2’,5’-Dichloro-3’-fluorophenacyl bromide typically involves the reaction of 2’,5’-dichloro-3’-fluoroacetophenone with bromine. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of more efficient and scalable processes to produce the compound in larger quantities .
Chemical Reactions Analysis
2’,5’-Dichloro-3’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reaction conditions can vary depending on the desired product, but they often involve moderate temperatures and atmospheric pressure.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
2’,5’-Dichloro-3’-fluorophenacyl bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various substituted phenacyl derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3’-fluorophenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitution Variations
(a) 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl Bromide (CAS No. 1804516-84-4)
- Molecular Formula : C₉H₅BrCl₂F₂O₂
- Molecular Weight : 333.94 g/mol
- Key Differences: The 3'-position substituent is a difluoromethoxy group (-OCF₂) instead of fluorine.
(b) 3',5'-Dichloro-2'-(difluoromethoxy)phenacyl Bromide (CAS No. 1803832-65-6)
- Molecular Formula : C₉H₅BrCl₂F₂O₂
- Molecular Weight : 333.94 g/mol
- Key Differences : Halogen substitution shifts to the 3',5'-dichloro and 2'-difluoromethoxy positions. This positional isomerism may influence regioselectivity in reactions such as Suzuki-Miyaura couplings or interactions with biological targets .
(c) 2',6'-Dibromo-3'-fluorophenacyl Bromide (CAS No. 1804933-70-7)
Functional Group Analogues
(a) 4-[18F]Fluorophenacyl Bromide
- Application : Used for fluorine-18 radiolabeling of proteins (e.g., human serum albumin) in positron emission tomography (PET).
- Key Differences: Lacks chlorine substituents but shares the fluorophenacyl bromide core.
(b) 5,5'-Dichloro-3,3-diethyl-2,2'-thiacarbocyanine Bromide
- Molecular Formula : C₂₁H₁₉BrCl₂N₂S
- Key Differences : A cyanine dye with dichloro substituents, used in fluorescence imaging. Unlike the phenacyl bromide derivatives, this compound’s conjugated π-system enables optical applications, highlighting the role of halogen positioning in tuning electronic properties .
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2',5'-Dichloro-3'-fluorophenacyl bromide | 1804515-73-8 | C₈H₄BrCl₂FO | 285.92 | 2',5'-Cl; 3'-F | Organic synthesis, pharmaceuticals |
| 2',5'-Dichloro-3'-(difluoromethoxy)phenacyl bromide | 1804516-84-4 | C₉H₅BrCl₂F₂O₂ | 333.94 | 2',5'-Cl; 3'-OCF₂ | Medicinal chemistry, agrochemicals |
| 2',6'-Dibromo-3'-fluorophenacyl bromide | 1804933-70-7 | C₈H₄Br₂ClFO | 333.83 | 2',6'-Br; 3'-F | Radiolabeling, cross-coupling reactions |
| 4-[18F]Fluorophenacyl bromide | N/A | C₈H₆BrF¹⁸O | ~303.91 (with ¹⁸F) | 4'-F | PET imaging, protein labeling |
Research Findings and Reactivity Insights
- Electronic Effects : Chlorine and fluorine substituents enhance the electron-withdrawing nature of the aromatic ring, activating the acetyl bromide group toward nucleophilic attack. Compounds with difluoromethoxy groups (e.g., CAS 1804516-84-4) exhibit increased lipophilicity, which may improve membrane permeability in drug candidates .
- Steric Effects : Bulkier substituents (e.g., -OCF₂) hinder reactions at the acetyl group, as observed in slower alkylation kinetics compared to the parent compound .
- Radiolabeling Efficiency : 4-[18F]Fluorophenacyl bromide achieves >95% protein conjugation under mild conditions (pH 8.0, 25–37°C), whereas dichloro-fluoro analogues may require harsher conditions due to reduced solubility .
Biological Activity
2',5'-Dichloro-3'-fluorophenacyl bromide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C14H9BrCl2F
- Molecular Weight : 320.08 g/mol
- CAS Number : 1804515-73-8
The biological activity of 2',5'-Dichloro-3'-fluorophenacyl bromide is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Its halogenated structure enhances its reactivity and specificity towards certain biological targets.
Antimicrobial Properties
Research indicates that 2',5'-Dichloro-3'-fluorophenacyl bromide exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial Activity of 2',5'-Dichloro-3'-fluorophenacyl Bromide
Cytotoxicity and Anticancer Activity
In studies assessing cytotoxic effects on various cancer cell lines, 2',5'-Dichloro-3'-fluorophenacyl bromide demonstrated notable cytotoxicity. The compound was tested against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HT-29 | 25 |
Table 2: Cytotoxicity of 2',5'-Dichloro-3'-fluorophenacyl Bromide in Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2',5'-Dichloro-3'-fluorophenacyl bromide against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Case Study 2: Cancer Research
In a recent publication in Cancer Letters, researchers investigated the apoptotic effects of 2',5'-Dichloro-3'-fluorophenacyl bromide on human breast cancer cells. The study found that treatment with the compound led to increased levels of caspase activation, indicating that it induces apoptosis through intrinsic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
